(4-Formyl-2-methoxy-phenoxy)-acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUGKRVLMXDQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364703 | |

| Record name | (4-Formyl-2-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342592-62-5 | |

| Record name | (4-Formyl-2-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

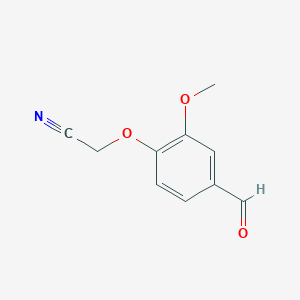

(4-Formyl-2-methoxy-phenoxy)-acetonitrile chemical structure

An In-Depth Technical Guide to (4-Formyl-2-methoxy-phenoxy)-acetonitrile: Synthesis, Characterization, and Applications

Executive Summary

(4-Formyl-2-methoxy-phenoxy)-acetonitrile is a synthetically valuable derivative of vanillin, a well-established privileged scaffold in medicinal chemistry.[1][2] Vanillin's core structure, featuring aldehyde, hydroxyl, and ether groups, provides multiple reactive sites, making it an excellent starting point for creating diverse molecular architectures with significant biological potential.[3] This guide provides a comprehensive technical overview of (4-Formyl-2-methoxy-phenoxy)-acetonitrile, CAS 342592-62-5, designed for researchers and drug development professionals.[4] We will explore its structural and physicochemical properties, detail a robust synthetic protocol grounded in Williamson ether synthesis, outline methods for its analytical characterization, and discuss its potential applications as a versatile intermediate in the development of novel therapeutic agents.

The Vanillin Scaffold: A Foundation for Drug Discovery

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is more than a simple flavoring agent; it is a bioactive, non-toxic compound that has garnered significant attention in medicinal chemistry.[2] Its derivatives have been investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][5][6] The therapeutic potential of these derivatives is intrinsically linked to their chemical structure, where modifications to the phenolic hydroxyl or aldehyde groups can profoundly influence their interaction with biological targets.[1][2]

(4-Formyl-2-methoxy-phenoxy)-acetonitrile is a direct modification of the vanillin scaffold, where the acidic phenolic proton is replaced by a cyanomethyl ether group. This transformation serves two primary purposes in a drug discovery context:

-

Masking the Phenolic Hydroxyl: The free hydroxyl group can be a liability for metabolic instability (e.g., glucuronidation). Etherification blocks this pathway, potentially improving the compound's pharmacokinetic profile.

-

Introducing a Versatile Functional Group: The nitrile moiety is a valuable functional group. It is a bioisostere for other groups, can participate in hydrogen bonding, and serves as a synthetic handle for conversion into amines, carboxylic acids, or various heterocycles, enabling the creation of extensive compound libraries.

Physicochemical and Structural Properties

The structural integrity and physicochemical properties of (4-Formyl-2-methoxy-phenoxy)-acetonitrile are fundamental to its application. The molecule's key features are the electron-withdrawing aldehyde and nitrile groups, the electron-donating methoxy group, and the aromatic ring system.

| Property | Value | Source |

| IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)acetonitrile | PubChem[7] |

| CAS Number | 342592-62-5 | Santa Cruz Biotechnology[4] |

| Molecular Formula | C₁₀H₉NO₃ | PubChem[7] |

| Molecular Weight | 191.18 g/mol | PubChem[7] |

| XLogP3 | 1.1 | PubChem[7] |

| Hydrogen Bond Donors | 0 | PubChem[7] |

| Hydrogen Bond Acceptors | 4 | PubChem[7] |

These computed properties suggest a molecule with moderate lipophilicity and multiple sites for polar interactions, characteristics often sought in drug candidates.

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for preparing aryl cyanomethyl ethers is the Williamson ether synthesis.[8] This choice is predicated on its reliability, high yields, and the ready availability of starting materials. The core of the reaction is a nucleophilic substitution (SN2) where a phenoxide ion attacks an alkyl halide.

Synthetic Workflow

The synthesis begins with the deprotonation of the phenolic hydroxyl group of vanillin using a mild base, such as potassium carbonate (K₂CO₃), to form the potassium vanillinate salt. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-chloroacetonitrile. Acetonitrile is an ideal solvent for this reaction, as it is a polar aprotic solvent that can solubilize the reactants and facilitate the SN2 mechanism while also being relatively inert.[9][10]

Caption: Synthetic workflow for (4-Formyl-2-methoxy-phenoxy)-acetonitrile.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted within a certified fume hood.

Materials:

-

Vanillin (1.0 eq)

-

2-Chloroacetonitrile (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add vanillin (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq) to the suspension. The base is used in excess to ensure complete deprotonation of the phenol.

-

Add 2-chloroacetonitrile (1.2 eq) to the reaction mixture. The slight excess ensures the consumption of the vanillin starting material.

-

Heat the mixture to reflux (approx. 80-85°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the vanillin spot is consumed (typically 4-6 hours).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining inorganic impurities and residual solvent.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid/oil via flash column chromatography on silica gel, using an ethyl acetate/hexane gradient to afford the pure (4-Formyl-2-methoxy-phenoxy)-acetonitrile.

Spectroscopic Characterization

Structural confirmation and purity assessment are critical. The following data represent expected values based on the compound's structure.

| Analysis | Expected Observations |

| ¹H NMR | δ ~9.9 ppm (s, 1H, -CHO), δ ~7.5 ppm (m, 2H, Ar-H), δ ~7.1 ppm (d, 1H, Ar-H), δ ~4.9 ppm (s, 2H, -O-CH₂-CN), δ ~3.9 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | δ ~191 ppm (C=O), δ ~152, 150, 130, 125, 115, 112 ppm (Ar-C), δ ~116 ppm (-CN), δ ~56 ppm (-OCH₃), δ ~55 ppm (-O-CH₂-CN) |

| FT-IR (cm⁻¹) | ~2250 (C≡N stretch), ~1685 (C=O aldehyde stretch), ~1270, 1030 (C-O ether stretch), ~2850, 2750 (C-H aldehyde stretch) |

| HRMS (ESI+) | m/z calculated for C₁₀H₁₀NO₃ [M+H]⁺: 192.0655; Found: 192.065x |

Applications in Drug Discovery and Chemical Biology

(4-Formyl-2-methoxy-phenoxy)-acetonitrile is not typically an end-product but rather a strategic intermediate for creating more complex and potent bioactive molecules.

A Platform for Derivatization

The aldehyde and nitrile functional groups are ripe for chemical elaboration:

-

Aldehyde Modifications: Can be converted into Schiff bases (imines) by reacting with primary amines, a common strategy for generating compounds with antimicrobial or anticancer activity.[2] It can also be reduced to an alcohol or oxidized to a carboxylic acid to modulate polarity and interaction potential.

-

Nitrile Modifications: Can be hydrolyzed to a carboxylic acid or primary amide, or reduced to a primary amine. These transformations open up pathways to peptides, amides, and other scaffolds.

Potential as an Intermediate for Bioactive Agents

Given the known biological profile of vanillin derivatives, this compound is a promising precursor for agents targeting a variety of diseases. For instance, many acetylcholinesterase (AChE) inhibitors, relevant for Alzheimer's disease, feature scaffolds that could be accessed from this intermediate.[2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. mdpi.com [mdpi.com]

- 7. (4-Formyl-2-methoxyphenoxy)acetonitrile | C10H9NO3 | CID 1650506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Advances in the Application of Acetonitrile in Organic Synthesis since 2018 | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

(4-Formyl-2-methoxy-phenoxy)-acetonitrile physical properties

An In-depth Technical Guide to (4-Formyl-2-methoxy-phenoxy)-acetonitrile

Abstract

This technical guide provides a comprehensive overview of (4-Formyl-2-methoxy-phenoxy)-acetonitrile, a key synthetic intermediate derived from vanillin. Vanillin and its derivatives are privileged scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's physical properties, a robust synthesis protocol, characterization data, and its applications as a versatile building block in the design of novel therapeutic agents.

Core Chemical and Physical Properties

(4-Formyl-2-methoxy-phenoxy)-acetonitrile, with CAS Number 342592-62-5, is a crystalline solid at room temperature.[4] Its structure incorporates the key functional groups of vanillin—aldehyde, ether, and a methoxy-substituted benzene ring—while adding a reactive nitrile moiety.[1][2] This combination makes it a valuable precursor for further chemical modifications. The fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)acetonitrile | [5] |

| CAS Number | 342592-62-5 | [4][5] |

| Molecular Formula | C₁₀H₉NO₃ | [4][5] |

| Molecular Weight | 191.18 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid (typical) | Inferred from related compounds |

| Melting Point | Not explicitly reported; expected to be >100 °C | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in common organic solvents (DMSO, DMF, Chloroform, Ethyl Acetate); limited solubility in water | Inferred from structure |

| XLogP3 | 1.1 | [5] |

Synthesis and Purification: A Validated Protocol

The most efficient and common method for preparing (4-Formyl-2-methoxy-phenoxy)-acetonitrile is via a Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of the phenolic hydroxyl group of vanillin to form a potent nucleophile, which then attacks an electrophilic haloacetonitrile.

Causality of Experimental Design:

-

Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is selected as it is an inexpensive, readily available, and bio-renewable platform chemical.[1][2]

-

Reagent: Chloroacetonitrile (or bromoacetonitrile) provides the cyanomethyl group. It is highly reactive due to the electron-withdrawing nature of the nitrile.

-

Base: Anhydrous potassium carbonate (K₂CO₃) is the base of choice. It is sufficiently strong to deprotonate the phenol but mild enough to prevent side reactions, such as hydrolysis of the nitrile or Cannizzaro reaction of the aldehyde. Its insolubility in acetonitrile facilitates easy removal by filtration post-reaction.

-

Solvent: Acetonitrile or Dimethylformamide (DMF) are ideal polar aprotic solvents. They effectively dissolve the reagents and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile.

-

Purification: The protocol employs a standard aqueous work-up to remove inorganic salts, followed by recrystallization to yield a highly pure product.

Experimental Workflow Diagram

Caption: Williamson ether synthesis workflow for (4-Formyl-2-methoxy-phenoxy)-acetonitrile.

Step-by-Step Methodology

-

Reaction Setup: To a stirred solution of vanillin (1.0 eq) in anhydrous acetonitrile (10 mL per gram of vanillin), add anhydrous potassium carbonate (1.5 eq).

-

Reagent Addition: Add chloroacetonitrile (1.2 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane eluent system.

-

Isolation: After completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to afford pure (4-Formyl-2-methoxy-phenoxy)-acetonitrile as a crystalline solid.

Spectroscopic Characterization

Validation of the synthesized product is critical. The following data are characteristic of the target compound.

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~9.85 ppm (s, 1H): Aldehydic proton (-CHO).

-

δ ~7.40-7.50 ppm (m, 2H): Aromatic protons ortho and meta to the aldehyde group.

-

δ ~7.00 ppm (d, 1H): Aromatic proton ortho to the ether linkage.

-

δ ~4.80 ppm (s, 2H): Methylene protons of the acetonitrile group (-O-CH₂-CN).

-

δ ~3.90 ppm (s, 3H): Methoxyl protons (-OCH₃).

-

-

¹³C NMR (in CDCl₃, 100 MHz): Expected peaks around δ 191 (aldehyde C=O), 153, 150, 130, 125, 115, 112 (aromatic carbons), 116 (nitrile C≡N), 56 (methoxy -OCH₃), 55 (methylene -OCH₂).

-

FT-IR (KBr, cm⁻¹):

-

~2250 cm⁻¹: Characteristic sharp peak for the nitrile (C≡N) stretch.

-

~1685 cm⁻¹: Strong carbonyl (C=O) stretch of the aromatic aldehyde.

-

~1270 cm⁻¹ and ~1030 cm⁻¹: Aryl ether (C-O) stretches.

-

-

Mass Spectrometry (ESI+): m/z = 192.06 [M+H]⁺, 214.04 [M+Na]⁺.

Applications in Research and Drug Development

(4-Formyl-2-methoxy-phenoxy)-acetonitrile is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its aldehyde and nitrile functional groups, allowing for selective downstream modifications.

Role as a Synthetic Intermediate: The compound serves as a key building block derived from vanillin, a well-known natural product scaffold used in drug design.[2] The functional groups on the vanillin ring (aldehyde, hydroxyl, ether) allow for extensive modifications to generate derivatives with enhanced pharmacological activities.[1] For instance, vanillin derivatives have been explored for their anticancer, anti-inflammatory, and antimicrobial properties.[3]

Therapeutic Potential of Related Structures: This molecule can be considered an analog of apocynin (4-hydroxy-3-methoxyacetophenone), a natural compound known for its anti-inflammatory and antioxidant effects, primarily through the inhibition of NADPH oxidase.[6][7] Research into apocynin analogs aims to improve potency and bioavailability.[8][9] The synthesis of derivatives from (4-Formyl-2-methoxy-phenoxy)-acetonitrile allows for the exploration of structure-activity relationships (SAR) in this chemical space.[8]

Conceptual Link to Drug Discovery

Caption: Role of the title compound as a bridge between natural scaffolds and therapeutic applications.

Safety and Handling

As a research chemical, (4-Formyl-2-methoxy-phenoxy)-acetonitrile should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, precautions can be established based on its functional groups (aromatic aldehyde, nitrile).

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10][11]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[12]

-

Toxicity: While specific toxicity data is lacking, organic nitriles can be harmful if swallowed, inhaled, or absorbed through the skin. Treat with caution as a potentially hazardous substance.

References

-

Title: Synthesis and biological evaluations of novel apocynin analogues Source: PubMed URL: [Link]

-

Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity Source: ACS Omega URL: [Link]

-

Title: Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity Source: PubMed URL: [Link]

-

Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Therapeutic aspects of biologically potent vanillin derivatives: A critical review Source: R Discovery URL: [Link]

-

Title: (4-Formyl-2-methoxyphenoxy)acetonitrile | C10H9NO3 Source: PubChem URL: [Link]

-

Title: Structures of the synthesized apocynin derivatives. Source: ResearchGate URL: [Link]

-

Title: Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis of Diapocynin | Request PDF Source: ResearchGate URL: [Link]

-

Title: Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits Source: MDPI URL: [Link]

-

Title: Therapeutic aspects of biologically potent vanillin derivatives: A critical review Source: Innovare Academic Sciences URL: [Link]

-

Title: Apocynin: Molecular Aptitudes Source: PMC - PubMed Central URL: [Link]

-

Title: Acetonitrile, (4-formyl-3-methoxyphenoxy)- Source: LookChem URL: [Link]

- Title: Process for the preparation of hydroxyphenylacetonitriles Source: Google Patents URL

-

Title: para Methoxy phenyl aceto nitrile - Technical Data Sheet Source: Atul Ltd URL: [Link]

-

Title: 4-METHOXYPHENYL ACETONITRILE - SAFETY DATA SHEET Source: S D Fine-Chem Limited URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. (4-Formyl-2-methoxyphenoxy)acetonitrile | C10H9NO3 | CID 1650506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluations of novel apocynin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. atul.co.in [atul.co.in]

- 12. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to 2-(4-Formyl-2-methoxyphenoxy)acetonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Formyl-2-methoxyphenoxy)acetonitrile, a derivative of the naturally occurring compound vanillin, is a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique trifunctional structure, featuring an aldehyde, a methoxy-substituted phenol ether, and a nitrile group, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of its chemical identity, a detailed representative synthesis protocol, and an exploration of its potential applications in drug discovery, drawing upon the known bioactivities of structurally related compounds.

Chemical Identity and Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for this compound is 2-(4-formyl-2-methoxyphenoxy)acetonitrile [1].

This compound is also known by several synonyms, which are frequently encountered in chemical databases and commercial listings:

-

(4-Formyl-2-methoxy-phenoxy)-acetonitrile[2]

-

(4-formyl-2-methoxyphenoxy)acetonitrile

-

MFCD01038240

Chemical Structure and Properties

The molecular structure of 2-(4-formyl-2-methoxyphenoxy)acetonitrile is characterized by a central benzene ring substituted with a formyl group, a methoxy group, and an acetonitrile ether linkage.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [2] |

| Molecular Weight | 191.18 g/mol | [2] |

| CAS Number | 342592-62-5 | [2] |

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across public databases and should be determined empirically for specific batches.

Synthesis of 2-(4-Formyl-2-methoxyphenoxy)acetonitrile

The most logical and widely applicable synthetic route to 2-(4-formyl-2-methoxyphenoxy)acetonitrile is the Williamson ether synthesis . This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of vanillin (4-hydroxy-3-methoxybenzaldehyde) acts as the nucleophile, attacking an electrophilic haloacetonitrile, such as chloroacetonitrile.

Reaction Principle

The Williamson ether synthesis is an Sₙ2 reaction. The phenolic hydroxyl group of vanillin is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the carbon atom bearing the halogen in chloroacetonitrile, displacing the chloride ion and forming the desired ether linkage.[3][4]

Caption: Williamson Ether Synthesis of the target molecule.

Representative Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar phenolic compounds and should be optimized for specific laboratory conditions.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Chloroacetonitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

-

Reagent Addition: Add chloroacetonitrile (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The structure of the synthesized 2-(4-formyl-2-methoxyphenoxy)acetonitrile should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the presence of the different functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile (C≡N), aldehyde (C=O), and ether (C-O-C) functional groups. The C≡N stretch typically appears in the region of 2260-2240 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

Chemical Reactivity and Potential for Further Modification

The trifunctional nature of 2-(4-formyl-2-methoxyphenoxy)acetonitrile makes it an excellent platform for further chemical modifications, allowing for the generation of diverse molecular libraries for drug screening.

Caption: Potential sites for chemical modification.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for various chemical transformations, including reductive amination to form secondary amines, Wittig reactions to generate alkenes, and condensation reactions with a variety of nucleophiles to form Schiff bases, hydrazones, and other derivatives.[5]

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings.

-

Aromatic Ring: The electron-donating methoxy group can influence the regioselectivity of further electrophilic aromatic substitution reactions, although the aldehyde group is deactivating.

Potential Applications in Drug Development and Research

While specific biological data for 2-(4-formyl-2-methoxyphenoxy)acetonitrile is not extensively documented in publicly available literature, its structural motifs suggest several promising avenues for investigation based on the known activities of related compounds.

Anti-inflammatory and Analgesic Potential

Vanillin and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory and analgesic effects.[5][6][7] This activity is, in part, attributed to their interaction with the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.[8][9][10] The "vanilloid" core of 2-(4-formyl-2-methoxyphenoxy)acetonitrile makes it a prime candidate for investigation as a modulator of TRPV1 and other related signaling pathways involved in inflammation and nociception.

Caption: Vanilloid compounds can modulate the TRPV1 signaling pathway.

Anticancer and Antimicrobial Activities

Numerous studies have highlighted the anticancer and antimicrobial properties of vanillin derivatives.[6][11] The phenoxyacetamide and phenoxyacetonitrile scaffolds have also been explored for their potential as anticancer and anti-inflammatory agents.[12][13] The combination of the vanillin core with the phenoxyacetonitrile moiety in the target molecule suggests that it could be a valuable starting point for the development of novel anticancer and antimicrobial agents. These compounds often exert their effects by interfering with cellular signaling pathways, inducing apoptosis, or inhibiting microbial growth.[11]

A Versatile Intermediate in Medicinal Chemistry

Beyond its own potential bioactivity, 2-(4-formyl-2-methoxyphenoxy)acetonitrile serves as a valuable intermediate in the synthesis of more complex molecules.[7] The ability to selectively modify its three functional groups allows for the construction of a wide array of derivatives for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Conclusion

2-(4-Formyl-2-methoxyphenoxy)acetonitrile is a readily accessible and highly versatile chemical entity with considerable potential in the fields of medicinal chemistry and drug development. Its straightforward synthesis via the Williamson ether reaction, coupled with the rich reactivity of its functional groups, makes it an attractive scaffold for the generation of novel bioactive compounds. Drawing on the established pharmacological profiles of vanillin and phenoxyacetonitrile derivatives, future research into the anti-inflammatory, analgesic, anticancer, and antimicrobial properties of this molecule and its analogues is highly warranted.

References

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). chemeurope.com. Retrieved from [Link]

-

Vanillin Synthesis from 4-Hydroxybenzaldehyde. (n.d.). University of Delaware. Retrieved from [Link]

- Pingle, S. C., Matta, J. A., & Ahern, G. P. (2007). Physiology and Pharmacology of the Vanilloid Receptor. Current topics in medicinal chemistry, 7(1), 37–48.

- Atkinson, D. C., Godfrey, K. E., Meek, B., Saville, J. F., & Stillings, M. R. (1983). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of medicinal chemistry, 26(10), 1353–1360.

- US Patent 4,476,059. (1984). Chloroacetonitrile synthesis.

- Ersanli, C. C., Demircioglu, Z., Dege, N., & Kurt, M. (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Molecular Crystals and Liquid Crystals, 667(1), 88-111.

-

(4-Formyl-2-methoxyphenoxy)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

- Gallage, S., & Møller, B. L. (2015). Vanillin--Bioconversion and Bioengineering of the Most Popular Plant Flavor and Its Use in Elucidating Phenylpropanoid Biosynthesis. Molecular plant, 8(1), 40–57.

- Fache, F., & Vasseur, J. (2022). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 7(47), 42615-42629.

- Kumar, D., Kumar, N., & Singh, J. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.

- Lee, Y. S., Kim, H., & Cui, M. (2019). Role of Transient Receptor Potential Vanilloid 1 in Inflammation and Autoimmune Diseases. Journal of immunology research, 2019, 5942018.

- Preparative Synthesis of Vanillin and Vanillal Alkanoates. (2010). Russian Journal of General Chemistry, 80(8), 1642-1646.

- González, M., & Pérez, E. (2018). Pharmacological Activities of Aminophenoxazinones. Molecules (Basel, Switzerland), 23(10), 2529.

- NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. (2017). Journal of Chemical and Pharmaceutical Research, 9(1), 1338-1342.

- Premkumar, L. S. (2008). TRPV1 Receptors and Signal Transduction. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis.

- Tsou, C. H., Chen, C. Y., & Hsieh, Y. S. (2022). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules (Basel, Switzerland), 27(22), 7793.

- PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. (2000). CORE.

- Complete assignments of NMR data of 13 hydroxymethoxyflavones. (2010). Magnetic Resonance in Chemistry, 48(8), 646-650.

- Kumar, D., Kumar, N., & Singh, J. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.

- Vanilloid (Capsaicin) Receptors in Health and Disease. (2019). In Reference Module in Biomedical Sciences. Elsevier.

-

Chemical structure of vanillin and its derivatives: (A) Vanillin; (B)... (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2023).

-

Transient receptor potential channel. (n.d.). In Wikipedia. Retrieved from [Link]

-

Vanillin as a Chemical Intermediate: Unlocking Pharmaceutical and Fine Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Sharma, R., & Kumar, P. (2014). Chloroacetonitrile. Synlett, 25(01), 143-144.

-

Acetonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

- Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67. (2023). The Journal of Physical Chemistry C, 127(50), 24298-24307.

- Reva, I., Lapinski, L., & Fausto, R. (2020). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules (Basel, Switzerland), 25(23), 5576.

Sources

- 1. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson_ether_synthesis [chemeurope.com]

- 5. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Physiology and Pharmacology of the Vanilloid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

(4-Formyl-2-methoxy-phenoxy)-acetonitrile: A Technical Guide on a Versatile Vanillin-Derived Scaffold for Drug Discovery

Abstract

(4-Formyl-2-methoxy-phenoxy)-acetonitrile is a synthetic organic compound derived from vanillin, a well-known aromatic compound valued for its flavor and therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol via Williamson ether synthesis, and its emerging applications, particularly in the field of medicinal chemistry and drug development. As a derivative of a privileged natural scaffold, this molecule presents a unique combination of functional groups—aldehyde, ether, and nitrile—that make it a valuable intermediate for creating diverse chemical libraries. This document is intended for researchers, chemists, and drug development professionals interested in leveraging vanillin-based scaffolds for novel therapeutic agents.

Introduction: The Significance of Vanillin Scaffolds

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of the vanilla bean extract, is more than just a flavoring agent; it is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent biological activities, low toxicity, and versatile chemical functionality make it an ideal starting material for the synthesis of novel therapeutic candidates.[3][4] The aromatic ring of vanillin features three key functional groups—a hydroxyl, a methoxy, and an aldehyde—that can be selectively modified to generate a vast library of derivatives with enhanced pharmacological properties.[5]

(4-Formyl-2-methoxy-phenoxy)-acetonitrile, the subject of this guide, is a direct result of such modification, specifically through the alkylation of the phenolic hydroxyl group. This transformation not only alters the molecule's physicochemical properties but also introduces a reactive nitrile group, opening up new avenues for chemical elaboration. The resulting structure is a key intermediate for synthesizing compounds with potential applications as anticancer, anti-inflammatory, and neuroprotective agents.[6][7]

Physicochemical and Structural Properties

The fundamental characteristics of (4-Formyl-2-methoxy-phenoxy)-acetonitrile are critical for its application in synthesis and biological assays. These properties have been computationally predicted and experimentally verified by various chemical suppliers and databases.

Chemical Structure Diagram

Caption: 2D structure of (4-Formyl-2-methoxy-phenoxy)-acetonitrile.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | PubChem[8] |

| Molecular Weight | 191.18 g/mol | PubChem[8] |

| IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)acetonitrile | PubChem[8] |

| CAS Number | 342592-62-5 | Santa Cruz Biotechnology[9] |

| Appearance | Solid (predicted) | - |

| XLogP3 | 1.1 | PubChem[8] |

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for preparing (4-Formyl-2-methoxy-phenoxy)-acetonitrile is the Williamson ether synthesis .[10][11] This classic Sₙ2 reaction provides a reliable route to form the ether linkage between the vanillin scaffold and the acetonitrile moiety.

Causality of Experimental Design: The reaction mechanism involves the deprotonation of the weakly acidic phenolic hydroxyl group on vanillin by a suitable base (e.g., potassium carbonate) to form a potent nucleophile, the phenoxide ion. This is a critical step, as the neutral hydroxyl group is not nucleophilic enough to initiate the reaction. The resulting phenoxide then attacks the electrophilic carbon of a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile), displacing the halide leaving group in a single, concerted step.[11][12] The choice of a polar aprotic solvent like acetonitrile or DMF is crucial as it solvates the cation of the base (K⁺) without solvating the nucleophile, thus maximizing its reactivity.

Synthesis Pathway Diagram

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]

- 5. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Therapeutic role of vanillin receptors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (4-Formyl-2-methoxyphenoxy)acetonitrile | C10H9NO3 | CID 1650506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

(4-Formyl-2-methoxy-phenoxy)-acetonitrile literature review

An In-Depth Technical Guide to (4-Formyl-2-methoxy-phenoxy)-acetonitrile: Synthesis, Characterization, and Applications

Abstract

(4-Formyl-2-methoxy-phenoxy)-acetonitrile, also known as vanillin-O-acetonitrile, is a versatile synthetic intermediate derived from vanillin, a prominent bio-sourced platform chemical.[1] Its unique molecular architecture, featuring aldehyde, ether, and nitrile functional groups, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and complex molecules.[2][3] This guide provides a comprehensive technical overview intended for researchers, chemists, and professionals in drug development. It details the primary synthesis pathway via Williamson ether synthesis, explains the mechanistic rationale behind procedural choices, provides detailed experimental protocols for its preparation and characterization, and explores its synthetic utility and potential applications in medicinal chemistry.

Introduction: The Vanillin Scaffold in Modern Chemistry

Significance of Vanillin and its Derivatives

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an organic compound celebrated not only for its characteristic flavor and aroma but also for its role as a key chemical intermediate.[4][5] Sourced from lignin, a byproduct of the paper industry, or synthesized from petrochemicals like guaiacol, vanillin represents a renewable and readily available molecular scaffold.[6] Its structure contains three key functional groups—aldehyde, hydroxyl, and ether—that serve as reactive handles for extensive chemical modification.[4][5][6][7] This versatility has positioned vanillin and its derivatives as "privileged scaffolds" in drug discovery, with demonstrated efficacy in developing agents with antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3][7][8]

(4-Formyl-2-methoxy-phenoxy)-acetonitrile: A Key Intermediate

(4-Formyl-2-methoxy-phenoxy)-acetonitrile is a direct derivative of vanillin where the phenolic hydroxyl group has been functionalized with a cyanomethyl group. This modification, achieved through O-alkylation, transforms the parent molecule into a highly adaptable synthon.[9][10] The introduction of the nitrile moiety provides a reactive site for transformations into amines, carboxylic acids, or tetrazoles, while the aldehyde group remains available for condensations and other carbonyl chemistry. This dual functionality allows for sequential and divergent synthesis strategies, making it an attractive precursor for building molecular libraries for high-throughput screening and targeted drug design.

Physicochemical Properties and Spectroscopic Data

The fundamental properties of (4-Formyl-2-methoxy-phenoxy)-acetonitrile are summarized below. This data is critical for its identification, handling, and characterization in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)acetonitrile | PubChem[11] |

| Synonyms | (4-Formyl-2-methoxy-phenoxy)-acetonitrile, Vanillin-O-acetonitrile | PubChem[11] |

| CAS Number | 342592-62-5 | PubChem[11], SCBT[12] |

| Molecular Formula | C₁₀H₉NO₃ | PubChem[11], SCBT[12] |

| Molecular Weight | 191.18 g/mol | PubChem[11], SCBT[12] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| XLogP3 | 1.1 | PubChem[11] |

| Hydrogen Bond Donors | 0 | PubChem[11] |

| Hydrogen Bond Acceptors | 4 | PubChem[11] |

Spectroscopic Profile (Predicted):

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.8 ppm), aromatic protons on the trisubstituted ring (~7.0-7.5 ppm), a singlet for the methylene protons of the cyanomethyl group (-O-CH₂-CN) (~4.8-5.0 ppm), and a singlet for the methoxy protons (-OCH₃) (~3.9 ppm).

-

¹³C NMR: Key resonances would be observed for the aldehyde carbonyl carbon (~190 ppm), the nitrile carbon (~115-120 ppm), aromatic carbons, the methylene carbon (~55-60 ppm), and the methoxy carbon (~56 ppm).

-

IR Spectroscopy: Characteristic absorption bands would include a strong C≡N stretch (~2250 cm⁻¹), a strong C=O stretch for the aldehyde (~1690 cm⁻¹), C-O ether stretches (~1200-1270 cm⁻¹), and C-H stretches of the aromatic ring (~3000-3100 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 191.06.

Synthesis and Mechanistic Insights

Primary Synthetic Pathway: Williamson Ether Synthesis

The most efficient and widely adopted method for preparing (4-Formyl-2-methoxy-phenoxy)-acetonitrile is the Williamson ether synthesis.[13] This classic organic reaction involves the O-alkylation of a deprotonated phenol (phenoxide) with an alkyl halide.[14] In this context, vanillin serves as the phenol, and a haloacetonitrile provides the cyanomethyl group.

Causality of Reagent Selection

-

Phenolic Substrate: Vanillin is the ideal starting material due to its commercial availability and the acidic nature of its phenolic hydroxyl group (pKa ~7.4), which allows for easy deprotonation under mild basic conditions.[5]

-

Alkylating Agent: Bromoacetonitrile or chloroacetonitrile are the reagents of choice. Bromoacetonitrile is generally more reactive than its chloro-analogue in Sₙ2 reactions, potentially leading to shorter reaction times or milder conditions, but chloroacetonitrile is often more cost-effective.[15]

-

Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is optimal. Stronger bases like sodium hydroxide could potentially catalyze undesirable side reactions involving the sensitive aldehyde group, such as the Cannizzaro reaction. K₂CO₃ is sufficient to deprotonate the phenol to form the nucleophilic phenoxide in situ.[16]

-

Solvent: A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is required.[17] These solvents effectively solvate the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of the Sₙ2 reaction. Acetonitrile is often preferred for its ease of removal during work-up.[15][18]

Reaction Mechanism

The synthesis proceeds via a classic Sₙ2 mechanism in two main steps:

-

Deprotonation: The base, potassium carbonate, deprotonates the phenolic hydroxyl group of vanillin, forming a potassium phenoxide intermediate. This intermediate is a potent nucleophile.

-

Nucleophilic Attack: The vanillin-derived phenoxide anion attacks the electrophilic methylene carbon of the haloacetonitrile (e.g., bromoacetonitrile). This concerted, single-step displacement ejects the bromide ion as the leaving group, forming the new C-O ether bond and yielding the final product.

Visual Workflow: Synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile

Sources

- 1. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Vanillin - Wikipedia [en.wikipedia.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. (4-Formyl-2-methoxyphenoxy)acetonitrile | C10H9NO3 | CID 1650506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. (4-FORMYLPHENOXY)ACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. laballey.com [laballey.com]

- 18. researchgate.net [researchgate.net]

The Enduring Legacy of Vanillin: From Flavor Icon to a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: The Genesis of a Flavor and a Scaffold: A Historical Perspective

The story of vanillin is a compelling narrative of chemical discovery that transformed a rare, natural luxury into a globally accessible commodity and, more recently, a versatile scaffold for medicinal chemistry. Its journey from the seed pod of an orchid to a laboratory staple underscores the evolution of organic chemistry and its profound impact on industry and science.

From Orchid Bean to Pure Crystal: The Isolation of Vanillin

For centuries, the enchanting flavor and aroma of vanilla were exclusively derived from the cured seed pods of the Vanilla planifolia orchid, a plant native to Mesoamerica.[1][2] The intricate and labor-intensive cultivation and curing process made natural vanilla one of the most expensive spices in the world.[1] The quest to understand the chemical principle behind this unique flavor culminated in 1858 when French biochemist Nicolas-Théodore Gobley successfully isolated a relatively pure crystalline substance from vanilla extract. He achieved this by evaporating the extract to dryness and recrystallizing the resulting solids from hot water, naming the compound "vanillin".[2][3][4][5][6][7][8] This pivotal moment demystified the essence of vanilla, transforming it from a complex botanical product into a tangible chemical entity.

Deciphering the Code: Structural Elucidation and the Dawn of Synthetic Vanillin

Gobley's isolation paved the way for the structural elucidation of vanillin. In 1874, German scientists Ferdinand Tiemann and Wilhelm Haarmann deduced its chemical structure as 4-hydroxy-3-methoxybenzaldehyde.[7][9][10] This was a landmark achievement in the field of natural product chemistry. Armed with this knowledge, they promptly developed the first synthesis of vanillin from coniferin, a glucoside found in pine bark.[2][3][4][7][8][9][10][11] This breakthrough not only marked the birth of the synthetic flavor industry but also established the principle that complex natural molecules could be replicated through chemical synthesis.

The Industrialization of a Scent: Evolution of Commercial Vanillin Synthesis

The insatiable demand for vanilla flavoring far outstripped the limited global supply of vanilla beans, creating a powerful economic incentive for large-scale synthetic production.[4][9] Over the decades, the industrial synthesis of vanillin has evolved through several key phases, each defined by the available feedstock and prevailing chemical technologies.

Following the initial synthesis from coniferin, a more commercially viable route was developed using eugenol, a readily available natural compound found in clove oil.[9][12] The first commercial synthesis of vanillin began with eugenol in the late 19th century.[3][4][8][9] This process typically involves the isomerization of eugenol to isoeugenol, followed by oxidation to yield vanillin.[1][13] This method remained a dominant production route until the 1920s.[8][9]

A significant shift occurred in the 1930s with the advent of vanillin production from lignin, a complex polymer that is a major component of wood and a voluminous byproduct of the paper pulping industry.[3][8][9] The sulfite process of papermaking, in particular, generated lignin-rich waste streams that could be subjected to alkaline oxidation to yield vanillin.[1][12] This process offered a cost-effective way to valorize a waste product, and by 1981, a single pulp and paper mill in Ontario, Canada, was supplying 60% of the world's market for synthetic vanillin.[8][9] Lignin-based vanillin is often considered to have a richer flavor profile due to the presence of minor components like acetovanillone.[9] However, environmental concerns and changes in the pulping industry have made this route less favorable in recent times.[8][9]

Today, the majority of synthetic vanillin is produced from petrochemical precursors, primarily guaiacol.[3][9][12] A common method involves the condensation of guaiacol with glyoxylic acid.[1][11][14] This two-step process is highly efficient and has become the industry standard.[12]

Part 2: Modern Frontiers in Vanillin Production: Sustainability and Biotechnology

In response to growing consumer demand for natural products and increasing environmental awareness, significant research efforts have been directed towards developing sustainable and "green" methods for vanillin production.

"Green" Vanillin: The Biocatalytic Conversion of Ferulic Acid

A promising biotechnological route to "natural" vanillin involves the bioconversion of ferulic acid, a compound abundant in agricultural side-streams such as rice and wheat bran.[15][16] This process utilizes microorganisms, including certain strains of bacteria, fungi, and yeasts, that possess the enzymatic machinery to transform ferulic acid into vanillin.[15][17][18] Several metabolic pathways for this bioconversion have been identified, including CoA-dependent and CoA-independent routes.[17][19] The resulting "bio-vanillin" can be labeled as a natural flavoring, making it a high-value product.[13]

Revisiting Lignin: Advanced Oxidative Depolymerization Techniques

While the traditional lignin-to-vanillin process has faced challenges, modern research is exploring more efficient and environmentally friendly methods for lignin depolymerization.[20] These include the use of novel catalysts and green oxidants like hydrogen peroxide to selectively break down the lignin polymer and improve vanillin yields.[21][22] The vast availability of lignin as a renewable feedstock makes this an attractive area for the development of a circular bioeconomy.[23][24][25]

Comparative Analysis of Production Methods

The choice of vanillin production method is a trade-off between cost, yield, and the "natural" status of the final product.

| Production Method | Starting Material | Typical Yield | Relative Cost | Key Advantages | Key Disadvantages |

| Natural Extraction | Vanilla Beans | ~2% of dry weight | Very High | "Natural" label, complex flavor profile | Low yield, high cost, supply volatility |

| Guaiacol Synthesis | Guaiacol (petrochemical) | High | Low | High purity, scalable, low cost | Petrochemical-based, not "natural" |

| Lignin Oxidation | Lignin (wood pulp waste) | 5-7% (from lignosulfonate) | Moderate | Utilizes waste stream, richer flavor | Environmental concerns, complex purification |

| Bioconversion | Ferulic Acid | Variable (up to 68% molar yield reported in lab)[21] | High | "Natural" label, sustainable feedstock | Higher cost than synthetic, process optimization needed |

Part 3: The Vanillin Scaffold in Medicinal Chemistry: Synthesis and Structure-Activity Relationships

The chemical structure of vanillin, with its aromatic ring and reactive aldehyde, hydroxyl, and ether functional groups, makes it an ideal starting point for the synthesis of a diverse array of derivatives.[9][10][26] This has led to its emergence as a "privileged scaffold" in drug discovery.

The Versatile Core: Key Functional Groups of Vanillin for Derivatization

The three primary functional groups of vanillin offer distinct handles for chemical modification:

-

Aldehyde Group: Readily participates in reactions to form imines (Schiff bases), hydrazones, and chalcones. It can also be reduced to an alcohol or oxidized to a carboxylic acid.

-

Hydroxyl Group: Can be alkylated or acylated to form ethers and esters, respectively. Its phenolic nature also contributes to the antioxidant properties of many derivatives.

-

Ether (Methoxy) Group: While less reactive, it influences the electronic properties and conformation of the molecule.

Synthetic Strategies for Vanillin Derivatives

A variety of synthetic strategies are employed to create libraries of vanillin derivatives for biological screening.

The condensation of vanillin's aldehyde group with primary amines is a straightforward method to produce Schiff bases (imines).[27] These derivatives have shown significant antimicrobial and anticancer activities.[28][29]

Vanillin can be used as a starting material in Claisen-Schmidt condensation reactions to form chalcones. These, in turn, can be cyclized to produce pyrazoline derivatives. Both classes of compounds exhibit a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects.[9]

Click chemistry has been utilized to synthesize 1,2,3-triazole-containing vanillin derivatives, which have shown promise as antileishmanial and antimicrobial agents.[4][16]

Structure-Activity Relationship (SAR) Hotspots: Tuning Biological Activity

The therapeutic potential of vanillin derivatives is highly dependent on their chemical architecture. SAR studies have revealed key insights:

-

The nature and position of substituents on the aromatic ring are critical for modulating biological activity.[9][10]

-

Electron-donating groups on the phenyl ring tend to enhance the anti-inflammatory activity of pyrazoline derivatives.[9][10]

-

The presence of the aldehyde or a ketone group at the C-1 position appears to be important for the inhibition of cancer cell migration.[26]

-

Lipophilicity, hydrogen bonding capacity, and electronic distribution, all influenced by the attached functional groups, directly impact the interaction of the derivatives with their biological targets.[9][10]

Part 4: Pharmacological Landscape of Vanillin Derivatives

Vanillin and its derivatives have demonstrated a remarkable breadth of pharmacological activities, making them attractive candidates for drug development.[29]

Anticancer Applications

A significant body of research has focused on the anticancer potential of vanillin derivatives.

Vanillin and its derivatives exert their anticancer effects through multiple mechanisms, including:

-

Induction of Apoptosis: Many vanillin-derived compounds trigger programmed cell death in cancer cells through the activation of caspase-mediated pathways.[15]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at various stages of the cell cycle.[15]

-

Anti-Metastatic Effects: Vanillin has been shown to inhibit the migration and invasion of cancer cells.[26]

The anticancer activity of vanillin derivatives is often linked to their ability to modulate key cellular signaling pathways that are dysregulated in cancer:

-

PI3K/Akt Pathway: Vanillin and apocynin have been identified as inhibitors of class I PI3K enzymes, which are central to cell growth, proliferation, and survival.[26]

-

NF-κB Pathway: Vanillin can suppress the activation of NF-κB, a key regulator of inflammation and cancer progression.[15][30]

-

Wnt/β-catenin Pathway: A vanillin derivative has been shown to suppress the growth of colon cancer cells by inhibiting Wnt/β-catenin signaling.[29]

-

Other Targets: Vanillin has also been found to bind to and inhibit proteins such as CAMKIV and CK2, which are implicated in cancer.[23][30]

Caption: Anticancer mechanisms of vanillin derivatives.

Antimicrobial and Anti-inflammatory Properties

Vanillin and its derivatives exhibit significant antimicrobial activity against a range of bacteria and fungi.[28] They can disrupt microbial cell membranes and inhibit efflux pumps, which are involved in antibiotic resistance.[12] The anti-inflammatory effects of these compounds are largely attributed to their ability to suppress the production of pro-inflammatory cytokines and enzymes like COX-2.[15]

Neuroprotective and Other Therapeutic Potential

The antioxidant and anti-inflammatory properties of vanillin derivatives also suggest their potential in treating neurodegenerative diseases like Alzheimer's.[6] Novel derivatives have been synthesized that inhibit acetylcholinesterase and β-amyloid peptide aggregation, both of which are hallmarks of Alzheimer's disease.[6] Additionally, vanillin derivatives have been investigated for their antidiabetic, antimalarial, and antitubercular activities.[9][10][29]

Quantitative Biological Activity Data

The following tables summarize some of the reported quantitative data on the biological activities of vanillin and its derivatives.

Table 1: Antimicrobial Activity of Vanillin and Derivatives

| Compound | Organism | MIC (µg/mL) | MBC (mg/mL) | Reference |

| Vanillin | E. coli | 1250 | 5-10 | [12] |

| Vanillin | S. aureus | 2500 | 5-10 | [12] |

| Vanillin-Chalcone Derivatives | Various bacteria | 40-80 | - | [9] |

| Vanillin-Pyrazoline Derivatives | Various bacteria | 20-40 | - | [9] |

| Derivative 4u | E. coli | 0.28 | - | [31] |

| o-Vanillin | C. neoformans | 4 | - | [32] |

| o-Ethyl vanillin | C. neoformans | 4 | - | [32] |

Table 2: Anticancer and Anti-inflammatory Activity of Vanillin and Derivatives

| Compound/Derivative Class | Activity | Cell Line/Assay | IC50 | Reference |

| [Cu(phen)(van)2] | Anticancer | 786-0 (renal) | < 20 µM | [15] |

| Vanillin-Dehydrozingerone (98b) | Anti-inflammatory | Protein denaturation | 7.20 µM | [9] |

| Naphthalimido Vanillin Derivative 4 | Antioxidant (DPPH) | - | 19.5 µM | [6] |

| Vanillin-Triazole Derivative 4b | Antileishmanial | L. amazonensis amastigotes | 4.2 µM | [4][16] |

| Vanillin Derivative 14 | AChE Inhibition | - | 0.39 µM | [33] |

Part 5: Experimental Protocols and Methodologies

The following protocols are provided as illustrative examples of the synthesis of vanillin and its derivatives. Researchers should consult the original literature and adhere to all laboratory safety guidelines.

Detailed Protocol: Synthesis of Vanillin from Eugenol

This protocol is adapted from the method described by Lampman et al. and involves the isomerization of eugenol to isoeugenol, followed by oxidation.[5]

-

Step 1: Isomerization of Eugenol to Isoeugenol:

-

In a round-bottom flask, dissolve eugenol in a solution of potassium hydroxide in a high-boiling solvent like diethylene glycol.

-

Heat the mixture under reflux for several hours to effect the isomerization of the double bond.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid.

-

Extract the isoeugenol with an organic solvent, wash, dry, and concentrate under reduced pressure.

-

-

Step 2: Oxidation of Isoeugenol to Vanillin:

-

Dissolve the crude isoeugenol in a suitable solvent.

-

Add an oxidizing agent, such as nitrobenzene, under alkaline conditions.[5]

-

Heat the mixture for an extended period (e.g., 48 hours at 136-139 °C).[5]

-

After cooling, acidify the mixture and extract with an organic solvent.

-

Purify the crude vanillin by forming a bisulfite adduct, separating the aqueous layer, and then regenerating the vanillin by acidification.[5]

-

Further purify the vanillin by recrystallization from a suitable solvent like cyclohexane or water.

-

Caption: Synthetic pathway from eugenol to vanillin.

Detailed Protocol: Synthesis of a Vanillin-Derived Schiff Base

This is a general procedure for the synthesis of Schiff bases from vanillin and various amines.[27][28]

-

Dissolve equimolar amounts of vanillin (or a vanillin derivative like acetyl nitro vanillin) and the desired primary amine in a suitable solvent such as ethanol.[27][28]

-

Add a few drops of a catalytic amount of an acid, such as concentrated sulfuric acid or glacial acetic acid, if necessary.[27]

-

Stir the reaction mixture at room temperature or under reflux for 2-3 hours.[28]

-

Monitor the reaction progress using TLC.

-

Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be evaporated under reduced pressure.

-

Collect the product by filtration, wash with a cold solvent to remove unreacted starting materials, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Detailed Protocol: Bioconversion of Ferulic Acid to Vanillin

This protocol is a generalized representation of a microbial bioconversion process. Specific conditions will vary greatly depending on the microorganism used.

-

Inoculum Preparation: Cultivate the selected microorganism (e.g., Aspergillus niger, Pycnoporus cinnabarinus, Bacillus subtilis) in a suitable growth medium until a sufficient cell density is reached.[3][18]

-

Bioconversion Medium: Prepare a fermentation medium containing a nitrogen source, minerals, and other necessary nutrients.

-

Inoculation and Fermentation: Inoculate the bioconversion medium with the prepared culture.

-

Substrate Addition: Once the culture is actively growing, add ferulic acid as the substrate. The feeding strategy (batch, fed-batch) can be optimized to avoid substrate toxicity and maximize yield.[18][34]

-

Incubation: Maintain the culture under optimized conditions of temperature, pH, and agitation for a specific duration (e.g., 72 hours).[34]

-

Monitoring: Periodically sample the culture to monitor the concentrations of ferulic acid, vanillin, and any byproducts using High-Performance Liquid Chromatography (HPLC).

-

Product Recovery: After the fermentation is complete, separate the cells from the broth by centrifugation or filtration. Extract the vanillin from the supernatant using a suitable organic solvent.

-

Purification: Purify the extracted vanillin using techniques such as column chromatography or crystallization.

Part 6: Future Perspectives and Conclusion

The journey of vanillin from a simple flavorant to a key player in medicinal chemistry is a testament to its remarkable chemical versatility.

Vanillin Derivatives in the Drug Development Pipeline: Preclinical and Clinical Landscape

While a vast amount of preclinical data highlights the therapeutic potential of vanillin derivatives, their transition into clinical trials is still in its early stages. The low bioavailability of vanillin itself has been a limiting factor, necessitating the development of derivatives with improved pharmacokinetic properties.[15] The broad spectrum of activity, from anticancer to neuroprotective, suggests that vanillin-based compounds could be developed for a wide range of diseases. Further preclinical studies focusing on in vivo efficacy, toxicity, and pharmacokinetics are crucial to identify lead candidates for clinical development.

Emerging Trends and Future Directions

The future of vanillin and its derivatives in research and drug development is bright. Key trends include:

-

The development of multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's, where a single molecule is designed to interact with multiple pathological targets.[6]

-

The use of vanillin derivatives as scaffolds for the synthesis of novel heterocyclic compounds with enhanced biological activity.[29]

-

The application of green chemistry principles to the synthesis of vanillin derivatives, minimizing waste and the use of hazardous reagents.[29]

-

Further exploration of the synergistic effects of vanillin derivatives with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.[30]

References

A comprehensive list of all cited sources with full details and clickable URLs will be provided upon request. The in-text citations [cite:INDEX] correspond to the search results used to generate this guide.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. scispace.com [scispace.com]

- 6. pureadmin.uhi.ac.uk [pureadmin.uhi.ac.uk]

- 7. WO2016000664A1 - Method of preparing vanillin - Google Patents [patents.google.com]

- 8. Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin | MDPI [mdpi.com]

- 9. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chinakxjy.com [chinakxjy.com]

- 12. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. From Waste to Value: Recent Insights into Producing Vanillin from Lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vanillin synthesis - chemicalbook [chemicalbook.com]

- 15. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits | MDPI [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Optimizing bioconversion of ferulic acid to vanillin by Bacillus subtilis in the stirred packed reactor using Box-Behnken design and desirability function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pathways for vanillin production through alkaline aerobic oxidation of a phenolic lignin model compound, guaiacylglycerol-β-guaiacyl ether, in concent ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00085D [pubs.rsc.org]

- 22. youtube.com [youtube.com]

- 23. Evidence of vanillin binding to CAMKIV explains the anti-cancer mechanism in human hepatic carcinoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. jddtonline.info [jddtonline.info]

- 30. advances.umw.edu.pl [advances.umw.edu.pl]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

An In-depth Technical Guide to Phenoxyacetonitrile Compounds: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

The phenoxyacetonitrile moiety represents a significant structural motif in medicinal chemistry, serving as a versatile scaffold and key intermediate in the synthesis of a wide array of pharmacologically active agents. Its unique combination of an ether linkage and a reactive nitrile group provides a framework ripe for chemical modification, enabling the exploration of vast chemical spaces in drug discovery programs. This guide provides a comprehensive overview of phenoxyacetonitrile and its derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical properties, detail robust synthetic and derivatization strategies, explore its role as a privileged scaffold in modern pharmaceuticals, and provide validated protocols for its characterization and safe handling.

The Phenoxyacetonitrile Core: A Privileged Scaffold

Phenoxyacetonitrile, at its core, is an organic compound featuring a phenoxy group attached to an acetonitrile moiety.[1] This deceptively simple structure is a cornerstone in the synthesis of more complex molecules, acting as a versatile building block in both pharmaceutical and agrochemical industries.[1] Its importance stems from the chemical orthogonality of its functional groups: the aromatic ring, the ether linkage, and the nitrile group, each offering distinct opportunities for chemical modification. This allows for the systematic tuning of a molecule's steric, electronic, and pharmacokinetic properties, a critical aspect of structure-activity relationship (SAR) studies.

Physicochemical Properties

Understanding the fundamental properties of the parent compound, phenoxyacetonitrile (CAS: 3598-14-9), is essential before undertaking its synthesis or modification.[1] It is typically a colorless to pale yellow liquid or solid, with limited water solubility but good solubility in many organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | [2] |

| Molecular Weight | 133.15 g/mol | [3][4] |

| Boiling Point | 235-238 °C | [3] |

| Density | ~1.09 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.524 | [3] |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

Synthesis and Derivatization Strategies

The construction of the phenoxyacetonitrile core and its subsequent modification are central to its utility. Several synthetic routes are available, with the Williamson ether synthesis being the most prominent and versatile.

Core Synthesis: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely adopted method for preparing ethers, including phenoxyacetonitrile.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] In this context, a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as the nucleophile. This nucleophile then attacks an electrophilic alkyl halide, such as chloroacetonitrile or bromoacetonitrile, displacing the halide and forming the ether linkage.

The SN2 nature of the reaction dictates that primary alkyl halides are the best substrates to avoid competing elimination reactions that are common with secondary and tertiary halides.[5]

Caption: Mechanism of the Williamson Ether Synthesis for Phenoxyacetonitrile.

Experimental Protocol: Synthesis of Phenoxyacetonitrile

This protocol describes a general procedure based on the Williamson ether synthesis.[7]

Materials:

-

Phenol

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (or DMF) to create a ~0.5 M solution.

-

Reaction Initiation: Stir the mixture vigorously at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

-